molecular formula C13H12O3 B11818727 5-(2,4-Dimethylphenoxy)furan-2-carbaldehyde

5-(2,4-Dimethylphenoxy)furan-2-carbaldehyde

Katalognummer: B11818727
Molekulargewicht: 216.23 g/mol
InChI-Schlüssel: DQRLOGIVPDSNOF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2,4-Dimethylphenoxy)furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a 2,4-dimethylphenoxy group and an aldehyde functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-Dimethylphenoxy)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylphenol with furan-2-carbaldehyde under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,4-Dimethylphenoxy)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The furan ring and the phenoxy group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 5-(2,4-Dimethylphenoxy)furan-2-carboxylic acid.

    Reduction: 5-(2,4-Dimethylphenoxy)furan-2-methanol.

    Substitution: Products vary based on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(2,4-Dimethylphenoxy)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-(2,4-Dimethylphenoxy)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways involved can vary and are often the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Phenoxyfuran-2-carbaldehyde: Similar structure but lacks the dimethyl groups on the phenoxy ring.

    5-(2,4-Dichlorophenoxy)furan-2-carbaldehyde: Similar structure but with chlorine substituents instead of methyl groups.

    5-(2,4-Dimethylphenoxy)furan-2-methanol: Reduced form of the aldehyde.

Uniqueness

5-(2,4-Dimethylphenoxy)furan-2-carbaldehyde is unique due to the presence of both the furan ring and the 2,4-dimethylphenoxy group, which can impart specific chemical and biological properties not found in similar compounds

Eigenschaften

Molekularformel

C13H12O3

Molekulargewicht

216.23 g/mol

IUPAC-Name

5-(2,4-dimethylphenoxy)furan-2-carbaldehyde

InChI

InChI=1S/C13H12O3/c1-9-3-5-12(10(2)7-9)16-13-6-4-11(8-14)15-13/h3-8H,1-2H3

InChI-Schlüssel

DQRLOGIVPDSNOF-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OC2=CC=C(O2)C=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.